molecular formula C10H18O B1597378 3-Methyl-1-nonyn-3-ol CAS No. 5430-01-3

3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378
CAS No.: 5430-01-3
M. Wt: 154.25 g/mol
InChI Key: VQUXVWMAXIQKTQ-UHFFFAOYSA-N
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Description

3-Methyl-1-nonyn-3-ol: is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is also known by other names such as 3-Methyl-1-nonyne-3-ol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-nonyn-3-ol typically involves the reaction of 3-methyl-1-nonyne with a suitable oxidizing agent to introduce the hydroxyl group. One common method is the hydroboration-oxidation reaction, where the alkyne is first treated with diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkenes, Alkanes

    Substitution: Chlorides

Scientific Research Applications

Chemistry: 3-Methyl-1-nonyn-3-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals , agrochemicals , and flavoring agents .

Biology: In biological research, this compound is used to study the effects of alkynes on cellular processes and enzyme activities . It can act as a probe to investigate the mechanisms of enzyme inhibition and protein interactions .

Medicine: therapeutic agents . Its derivatives are explored for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials . It is also employed in the production of polymers and resins .

Properties

IUPAC Name

3-methylnon-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUXVWMAXIQKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279829
Record name 3-Methyl-1-nonyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-01-3
Record name NSC14257
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-1-nonyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-trimethylsilyl-3-methyl-1-nonyn-3-ol (1.94 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
Name
1-trimethylsilyl-3-methyl-1-nonyn-3-ol
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1.94 g
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reactant
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11 mL
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0 (± 1) mol
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solution
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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